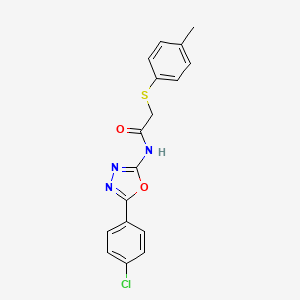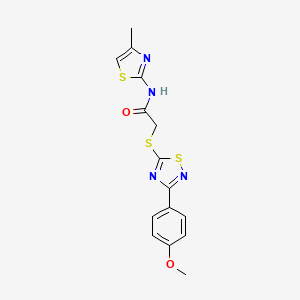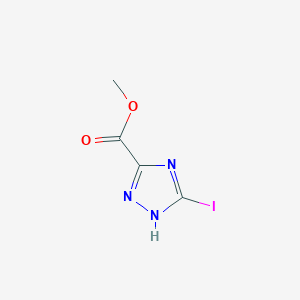
Ethyl 2-amino-5-iodo-4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-5-iodo-4-methoxybenzoate is an organic compound with the molecular formula C10H12INO3 It is a derivative of benzoic acid and features an amino group, an iodine atom, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-5-iodo-4-methoxybenzoate typically involves the iodination of a precursor compound, such as 2-amino-4-methoxybenzoic acid, followed by esterification. One common method includes the following steps:
Iodination: The precursor compound is treated with iodine monochloride (ICl) in the presence of hydrochloric acid (HCl) to introduce the iodine atom at the desired position on the benzene ring.
Esterification: The iodinated product is then reacted with ethanol in the presence of a catalyst, such as sulfuric acid (H2SO4), to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-iodo-4-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Hydrolysis: Acidic or basic conditions can be employed, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively.
Major Products
Substitution: Products depend on the substituent introduced, such as azido or cyano derivatives.
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Ethyl 2-amino-5-iodo-4-methoxybenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand the effects of iodine-containing compounds on biological systems.
Industrial Applications: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-5-iodo-4-methoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in the compound’s reactivity and binding affinity, influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-iodo-4-methoxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-Amino-5-iodo-4-methoxybenzonitrile: Contains a nitrile group instead of an ester group.
4-Amino-5-iodo-2-methoxybenzoic acid: Contains a carboxylic acid group instead of an ester group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The ethyl ester group provides different solubility and reactivity compared to similar compounds with other functional groups.
Properties
IUPAC Name |
ethyl 2-amino-5-iodo-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO3/c1-3-15-10(13)6-4-7(11)9(14-2)5-8(6)12/h4-5H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGVZHZFTJOSOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1N)OC)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-8-benzyl-6-benzylidene-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B2923972.png)
![4-(2-chlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2923974.png)
![3-[(4-methoxyphenyl)methyl]-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B2923975.png)

![[(3-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2923978.png)



![Ethyl Benzo[c][1,2,5]thiadiazole-5-carboxylate](/img/structure/B2923983.png)
![2-(4-(N,N-diallylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2923984.png)
![2-[(4-Tert-butylphenyl)methoxy]-5-(phenoxymethyl)-1,3-thiazole](/img/structure/B2923985.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2923987.png)
![N-(3,4-dimethoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2923988.png)
![3-Tert-butyl-6-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2923990.png)
